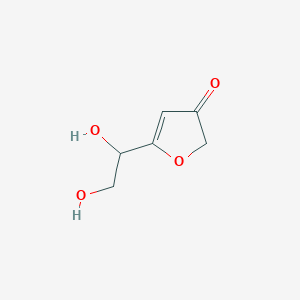
5-(1,2-Dihydroxyethyl)-3(2H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dihydroxyethyl)-3(2H)-furanone, also known as this compound, is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Food Science
Flavoring Agent
Furanone is recognized for its pleasant aroma and flavor profile, making it a valuable ingredient in the food industry. It is commonly used as a flavoring agent in baked goods and beverages due to its sweet and fruity notes. Its presence has been noted in various cooked foods where it contributes to the overall flavor complexity .
Preservative Properties
Research indicates that Furanone exhibits antimicrobial properties that can inhibit the growth of certain bacteria and fungi. This makes it a potential natural preservative in food products, helping to extend shelf life while maintaining safety and quality .
Pharmaceutical Applications
Antioxidant Activity
Furanone derivatives have been studied for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer. Some studies have shown that modified forms of Furanone exhibit anti-tumor activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Drug Development
The structural characteristics of Furanone make it a candidate for drug development. Its ability to interact with biological targets suggests potential applications in treating diseases associated with oxidative damage or inflammation. Research has focused on synthesizing derivatives that enhance its therapeutic efficacy .
Agricultural Applications
Pest Deterrent
Furanones have been identified as natural pest deterrents. For example, certain furanones act as pheromones or repellents in insects, which can be utilized in developing eco-friendly pest control strategies . Their effectiveness against specific pests positions them as alternatives to synthetic pesticides.
Case Studies
Propiedades
Número CAS |
138370-64-6 |
|---|---|
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
5-(1,2-dihydroxyethyl)furan-3-one |
InChI |
InChI=1S/C6H8O4/c7-2-5(9)6-1-4(8)3-10-6/h1,5,7,9H,2-3H2 |
Clave InChI |
ZKKWNLUNMKLFKO-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=C(O1)C(CO)O |
SMILES canónico |
C1C(=O)C=C(O1)C(CO)O |
Sinónimos |
5-(1,2-dihydroxyethyl)-3(2H)-furanone 5-diOHEt-3-furanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















